molecular formula C19H17FN2O B2636744 3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether CAS No. 477888-96-3

3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether

Cat. No.: B2636744
CAS No.: 477888-96-3
M. Wt: 308.356
InChI Key: RECBAHXGAXTDJB-UHFFFAOYSA-N
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Description

3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether is a chemical compound with the molecular formula C19H17FN2O It is known for its unique structure, which includes a fluoropropyl group attached to a phenyl ether moiety

Preparation Methods

The synthesis of 3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether typically involves several steps. One common method includes the reaction of 4-(2-phenyl-4-pyrimidinyl)phenol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the fluoropropyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropropyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether can be compared with other similar compounds, such as:

    3-Chloropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether: This compound has a chlorine atom instead of a fluorine atom in the propyl group, which can affect its reactivity and biological activity.

    3-Bromopropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether:

    3-Methylpropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether: The methyl group can influence the compound’s solubility and stability.

The uniqueness of this compound lies in its specific combination of structural features, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[4-(3-fluoropropoxy)phenyl]-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c20-12-4-14-23-17-9-7-15(8-10-17)18-11-13-21-19(22-18)16-5-2-1-3-6-16/h1-3,5-11,13H,4,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECBAHXGAXTDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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